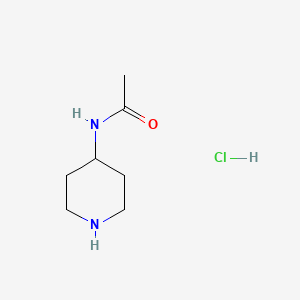

N-(piperidin-4-yl)acetamide hydrochloride

Description

The exact mass of the compound N-(piperidin-4-yl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(piperidin-4-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(piperidin-4-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(10)9-7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMUODAZHNQADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85508-31-2, 58083-34-4 | |

| Record name | Acetamide, N-4-piperidinyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85508-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidopiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(piperidin-4-yl)acetamide hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(piperidin-4-yl)acetamide hydrochloride is a pivotal heterocyclic building block in contemporary medicinal chemistry. As a derivative of the privileged piperidine scaffold, it serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules.[1][2][3][4][5] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and characterization of N-(piperidin-4-yl)acetamide hydrochloride. Furthermore, it delves into the broader pharmacological significance of the 4-acetamidopiperidine core, offering insights into its role in the development of novel therapeutics targeting a range of disease areas. This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, providing both foundational knowledge and practical methodologies.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1][2][3][4] Its prevalence in drug design can be attributed to its unique conformational flexibility and its ability to engage in key interactions with biological targets. The piperidine nitrogen, which is basic, can be readily protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with anionic residues in proteins. This inherent versatility has led to the incorporation of the piperidine scaffold into drugs across numerous therapeutic classes, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.[4][5]

N-(piperidin-4-yl)acetamide hydrochloride, as a readily available and functionalized piperidine derivative, represents a key starting material for the elaboration of more complex molecular architectures. The acetamide group at the 4-position provides a handle for further chemical modification, while the secondary amine of the piperidine ring allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(piperidin-4-yl)acetamide hydrochloride is essential for its effective use in synthesis and formulation. While specific experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be reliably inferred from data on closely related compounds and information available from commercial suppliers.

It is crucial to note the potential for ambiguity between the monohydrochloride and dihydrochloride salts of N-(piperidin-4-yl)acetamide. The information presented here pertains primarily to the hydrochloride salt, with the understanding that the precise stoichiometry may influence properties such as solubility and melting point. The CAS number 85508-31-2 is often associated with the dihydrochloride form.

| Property | Value (Estimated/Reported) | Source |

| Molecular Formula | C₇H₁₄N₂O · xHCl | Inferred |

| Molecular Weight | 142.20 g/mol (free base) | Inferred |

| 178.66 g/mol (monohydrochloride) | Inferred | |

| 215.12 g/mol (dihydrochloride) | Inferred | |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in water | [6] |

| Melting Point | Not consistently reported; expected to be >200 °C (decomposes) | Inferred |

| pKa | The piperidine nitrogen is expected to have a pKa in the range of 9-11. | Inferred from piperidine |

Synthesis and Characterization

The synthesis of N-(piperidin-4-yl)acetamide hydrochloride is typically achieved through a straightforward N-acetylation of a suitable 4-aminopiperidine precursor. The choice of starting material and reaction conditions can be adapted to achieve the desired product in good yield and purity.

Synthetic Pathways

A common and efficient route to N-(piperidin-4-yl)acetamide involves the acetylation of 4-aminopiperidine or a protected derivative thereof. A generalized synthetic scheme is presented below:

Figure 1: General synthetic pathways to N-(piperidin-4-yl)acetamide hydrochloride.

Experimental Protocol: General Procedure for N-Acetylation

-

Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a base, for example, triethylamine (1.1 eq). The reaction mixture is cooled to 0 °C in an ice bath.

-

Acetylation: Acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) is added dropwise to the cooled solution with vigorous stirring.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a period of 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-(piperidin-4-yl)acetamide free base.

-

Purification of Free Base: The crude product can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., methanol, isopropanol) and a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether, dioxane) is added until precipitation is complete.

-

Isolation: The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to afford N-(piperidin-4-yl)acetamide hydrochloride.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected Chemical Shifts)

-

δ 8.0-9.0 ppm (broad s, 2H): NH₂⁺ protons of the piperidinium ring.

-

δ 7.5-8.5 ppm (d, 1H): NH proton of the acetamide group, coupling to the C4-H.

-

δ 3.8-4.2 ppm (m, 1H): C4-H proton of the piperidine ring.

-

δ 3.0-3.5 ppm (m, 2H): Axial protons at C2 and C6 of the piperidine ring.

-

δ 2.6-3.0 ppm (m, 2H): Equatorial protons at C2 and C6 of the piperidine ring.

-

δ 1.9-2.2 ppm (m, 2H): Axial protons at C3 and C5 of the piperidine ring.

-

δ 1.95 ppm (s, 3H): Methyl protons of the acetamide group.

-

δ 1.5-1.8 ppm (m, 2H): Equatorial protons at C3 and C5 of the piperidine ring.

¹³C NMR Spectroscopy (Expected Chemical Shifts)

-

δ 170-175 ppm: Carbonyl carbon of the acetamide group.

-

δ 45-50 ppm: C4 carbon of the piperidine ring.

-

δ 42-46 ppm: C2 and C6 carbons of the piperidine ring.

-

δ 30-35 ppm: C3 and C5 carbons of the piperidine ring.

-

δ 23-25 ppm: Methyl carbon of the acetamide group.

FT-IR Spectroscopy (Expected Absorptions)

-

3200-3400 cm⁻¹: N-H stretching vibrations of the amide and ammonium groups.

-

2800-3000 cm⁻¹: C-H stretching vibrations of the piperidine ring and methyl group.

-

1640-1680 cm⁻¹: C=O stretching vibration of the amide (Amide I band).

-

1520-1570 cm⁻¹: N-H bending vibration of the amide (Amide II band).

Mass Spectrometry

-

Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the free base at m/z 143.12.

Role in Drug Discovery and Development

N-(piperidin-4-yl)acetamide hydrochloride is a valuable building block for the synthesis of a wide range of pharmacologically active compounds. The 4-acetamidopiperidine scaffold is a key component in numerous drug candidates and approved drugs, particularly those targeting the central nervous system (CNS).

A Versatile Scaffold for CNS-Active Agents

The physicochemical properties of the 4-acetamidopiperidine moiety, including its polarity and hydrogen bonding capabilities, make it well-suited for interaction with targets within the CNS. The piperidine ring can adopt a chair conformation, allowing for precise spatial orientation of substituents to optimize binding to receptors and enzymes.

Figure 2: The 4-acetamidopiperidine scaffold as a core for CNS-active agents.

Case Studies and Representative Applications

While a comprehensive list is beyond the scope of this guide, the following examples illustrate the utility of the 4-acetamidopiperidine scaffold in drug discovery:

-

Opioid Receptor Modulators: Derivatives of 4-anilidopiperidines, which can be synthesized from precursors related to N-(piperidin-4-yl)acetamide, are a well-known class of potent opioid analgesics.

-

Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient functional groups that interact with the ATP-binding site of various kinases, which are important targets in oncology and inflammatory diseases.

-

Antiviral Agents: The 4-aminopiperidine scaffold has been identified as a key component in inhibitors of Hepatitis C virus (HCV) assembly.[7]

Analytical Methodologies

The purity and identity of N-(piperidin-4-yl)acetamide hydrochloride should be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile containing an ion-pairing agent (e.g., trifluoroacetic acid) or a buffer is often employed.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used, as the chromophore is weak.

Safety, Handling, and Storage

As with all laboratory chemicals, N-(piperidin-4-yl)acetamide hydrochloride should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(piperidin-4-yl)acetamide hydrochloride is a fundamentally important building block in the field of drug discovery. Its straightforward synthesis, coupled with the proven pharmacological relevance of the piperidine scaffold, ensures its continued use in the development of novel therapeutics. While detailed, publicly available data on this specific compound is limited, this guide provides a solid foundation of its properties, synthesis, and potential applications, drawing on established principles of medicinal chemistry and data from closely related analogs. Researchers utilizing this versatile intermediate will be well-equipped to advance their drug discovery programs.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

ResearchGate. (n.d.). Piperidine derivatives scope of this review. ResearchGate. [Link]

-

Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

-

Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Carl ROTH. [Link]

-

NJ Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY. NJ Health. [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. [Link]

-

ResearchGate. (n.d.). The 1H-NMR and 13C{1H}. ResearchGate. [Link]

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

- Google Patents. (n.d.). CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride.

-

PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

-

PubMed. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

-

European Patent Office. (2003, February 12). PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF - EP 0976733 B1. European Patent Office. [Link]

-

ResearchGate. (2025, August 6). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. [Link]

- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.

-

PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

-

PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. PubChem. [Link]

-

Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]

-

PubChem. (n.d.). 4-Acetamidopiperidine. PubChem. [Link]

-

PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

-

MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy N-(piperidin-4-yl)acetamide hydrochloride | 85508-31-2 [smolecule.com]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(piperidin-4-yl)acetamide hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(piperidin-4-yl)acetamide hydrochloride (CAS No. 85508-31-2), a versatile building block in medicinal chemistry. We will delve into its chemical identity, synthesis, purification, analytical characterization, and its emerging role in drug discovery, with a focus on providing practical, field-proven insights.

Chemical Identity and Properties

N-(piperidin-4-yl)acetamide hydrochloride is the hydrochloride salt of N-(piperidin-4-yl)acetamide. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and its substitution at the 4-position with an acetamide group offers a key site for further molecular elaboration.[1]

Chemical Structure:

Figure 1: Chemical structure of N-(piperidin-4-yl)acetamide hydrochloride.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 85508-31-2 | [2] |

| Molecular Formula | C₇H₁₅ClN₂O | [3] |

| Molecular Weight | 178.66 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water | [4] |

Synthesis and Purification: A Validated Protocol

The synthesis of N-(piperidin-4-yl)acetamide hydrochloride is most effectively achieved through a two-step process starting from the commercially available tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine). This method offers high yields and straightforward purification.

Synthetic Scheme:

Figure 2: Synthetic workflow for N-(piperidin-4-yl)acetamide hydrochloride.

Step 1: Acetylation of N-Boc-4-aminopiperidine

This step involves the acylation of the primary amine of the starting material. The Boc protecting group on the piperidine nitrogen prevents its reaction, ensuring regioselectivity.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-acetamidopiperidine-1-carboxylate.

Step 2: Boc Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.[5]

Protocol:

-

Deprotection: Dissolve the crude tert-butyl 4-acetamidopiperidine-1-carboxylate from the previous step in a minimal amount of 1,4-dioxane.

-

Acidification: Add a 4M solution of HCl in 1,4-dioxane (excess) to the solution at room temperature.

-

Precipitation: Stir the mixture for 4-6 hours. A precipitate of N-(piperidin-4-yl)acetamide hydrochloride will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Purification by Recrystallization

For obtaining high-purity material, recrystallization is recommended.

Protocol:

-

Solvent Selection: A mixed solvent system of ethanol and diethyl ether is effective.

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Crystallization: Slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation.

¹H NMR (400 MHz, D₂O) Expected Chemical Shifts (δ):

-

~3.90 ppm (m, 1H): Methine proton at C4 of the piperidine ring.

-

~3.40 ppm (m, 2H): Axial protons at C2 and C6 of the piperidine ring.

-

~3.05 ppm (m, 2H): Equatorial protons at C2 and C6 of the piperidine ring.

-

~2.05 ppm (s, 3H): Methyl protons of the acetamide group.

-

~2.00 ppm (m, 2H): Axial protons at C3 and C5 of the piperidine ring.

-

~1.70 ppm (m, 2H): Equatorial protons at C3 and C5 of the piperidine ring.

¹³C NMR (100 MHz, D₂O) Expected Chemical Shifts (δ):

-

~174.5 ppm: Carbonyl carbon of the acetamide group.

-

~47.0 ppm: Methylene carbons at C2 and C6 of the piperidine ring.

-

~42.5 ppm: Methine carbon at C4 of the piperidine ring.

-

~30.0 ppm: Methylene carbons at C3 and C5 of the piperidine ring.

-

~21.5 ppm: Methyl carbon of the acetamide group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

Example HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 30 °C |

This method allows for the separation of the main compound from potential impurities and starting materials.[6][7]

Applications in Medicinal Chemistry and Drug Development

N-(piperidin-4-yl)acetamide hydrochloride serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The secondary amine of the piperidine ring and the acetamide group provide versatile handles for chemical modification.

As a Scaffold for Enzyme Inhibitors

Derivatives of N-(piperidin-4-yl)acetamide have shown promise as inhibitors of various enzymes. A notable example is their role as inhibitors of soluble epoxide hydrolase (sEH).[5] sEH is a therapeutic target for inflammatory and cardiovascular diseases. The piperidine acetamide core can be elaborated to interact with the active site of the enzyme.

Sources

- 1. japsonline.com [japsonline.com]

- 2. CAS#:85508-31-2 | N-piperidin-4-ylacetamide dihydrochloride | Chemsrc [chemsrc.com]

- 3. 4-Acetamidopiperidine dihydrochloride | C7H15ClN2O | CID 11401105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy N-(piperidin-4-yl)acetamide hydrochloride | 85508-31-2 [smolecule.com]

- 5. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ptfarm.pl [ptfarm.pl]

N-(piperidin-4-yl)acetamide hydrochloride molecular weight

An In-depth Technical Guide to the Molecular Weight of N-(piperidin-4-yl)acetamide hydrochloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of small molecules is a cornerstone of success. N-(piperidin-4-yl)acetamide hydrochloride is a notable chemical entity, often utilized as a building block or intermediate in the synthesis of more complex pharmaceutical agents. Its piperidine core is a common scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of a fundamental property of this compound: its molecular weight. We will delve into the theoretical calculation, experimental verification, and the critical importance of this parameter in a drug development context.

Chemical Identity and Structure

N-(piperidin-4-yl)acetamide hydrochloride is the hydrochloride salt of N-(piperidin-4-yl)acetamide. The salt form is often preferred in pharmaceutical applications to enhance stability and aqueous solubility.

-

IUPAC Name: N-piperidin-4-ylacetamide;hydrochloride[1]

-

CAS Number: 85508-31-2[1]

-

Chemical Formula: C₇H₁₅ClN₂O[1]

The structure consists of a piperidine ring where the nitrogen at position 1 is protonated and forms an ionic bond with a chloride ion. An acetamide group is attached to the carbon at position 4.

Caption: Structure of N-(piperidin-4-yl)acetamide hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties is essential for researchers handling this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅ClN₂O | PubChem[1] |

| Molecular Weight | 178.66 g/mol | PubChem[1] |

| Appearance | White to yellow solid | Smolecule[2] |

| Solubility | Soluble in water | Smolecule[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecular formula.[3]

-

Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

-

Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

-

Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 84.077 + 15.120 + 35.453 + 28.014 + 15.999 = 178.663 g/mol

This calculated value is the basis for all stoichiometric calculations in synthesis and analysis.

Experimental Verification of Molecular Weight

While theoretical calculation is fundamental, experimental verification is imperative for confirming the identity and purity of a synthesized or procured compound. Mass spectrometry is a primary technique for determining the molecular weight of small molecules.[3]

Mass Spectrometry (MS) Analysis

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For N-(piperidin-4-yl)acetamide hydrochloride, the analysis will focus on the cationic species, [C₇H₁₄N₂O + H]⁺.

Caption: Experimental workflow for MS analysis.

Step-by-Step Protocol for MS Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of N-(piperidin-4-yl)acetamide hydrochloride.

-

Dissolve in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis. Causality: This concentration range is optimal for most modern mass spectrometers to achieve good signal intensity without causing detector saturation.

-

-

Instrumentation and Method:

-

Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation and preserving the molecular ion.

-

Operate the ESI source in positive ion mode to detect the protonated molecule.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Insight: LC introduction is preferred if the sample purity is questionable, as it provides separation from impurities.

-

-

Data Acquisition:

-

Acquire data over a mass range that includes the expected m/z of the protonated molecule. For this compound, a scan range of m/z 50-500 is appropriate.

-

The expected monoisotopic mass of the free base (C₇H₁₄N₂O) is 142.1106 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 143.1184.

-

-

Data Analysis and Validation:

-

The resulting mass spectrum should show a prominent peak at m/z 143.1184.

-

Self-Validation: The accuracy of the measurement should be within a few parts-per-million (ppm) of the theoretical mass if a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used. This high mass accuracy provides strong evidence for the elemental composition.

-

The isotopic pattern of the peak should also match the theoretical pattern for C₇H₁₅N₂O⁺.

-

Significance in Drug Development

-

Stoichiometry and Synthesis: Accurate molecular weight is crucial for all stoichiometric calculations in the synthesis of active pharmaceutical ingredients (APIs) where this compound is an intermediate.

-

Quality Control: Verifying the molecular weight of incoming raw materials and final products is a fundamental aspect of quality control in a regulated environment.

-

Compound Registration: The molecular formula and weight are essential identifiers for registering new chemical entities with regulatory bodies.

-

Pharmacokinetics: The molecular weight influences properties like membrane permeability and diffusion, which are important in pharmacokinetic studies.

Conclusion

The molecular weight of N-(piperidin-4-yl)acetamide hydrochloride (178.66 g/mol ) is a defining characteristic derived from its molecular formula, C₇H₁₅ClN₂O. While theoretically calculated, its experimental verification, primarily through high-resolution mass spectrometry, is a critical step in research and drug development. This ensures the identity, purity, and quality of the compound, underpinning the reliability of subsequent scientific investigations and manufacturing processes.

References

-

PubChem. 4-Acetamidopiperidine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Impact Analytical. Molecular Weight Determination. Available from: [Link]

-

Jordi Labs. How to Conduct Molecular Weight Analysis. Available from: [Link]

-

Chemistry LibreTexts. Molecular Weight Determination. Available from: [Link]

-

National Institutes of Health. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Available from: [Link]

-

Fiveable. Methods for determining molecular weight. Available from: [Link]

-

PubChem. N-methyl-2-(piperidin-4-yl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Available from: [Link]

Sources

N-(piperidin-4-yl)acetamide hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(piperidin-4-yl)acetamide hydrochloride

Abstract

N-(piperidin-4-yl)acetamide is a pivotal building block in contemporary medicinal chemistry, frequently incorporated into scaffolds for a wide range of therapeutic agents, including inhibitors of soluble epoxide hydrolase and N-type calcium channel blockers.[1][2] Its synthesis, while seemingly straightforward, presents challenges related to the differential reactivity of the two nitrogen atoms within the piperidine ring. This guide, intended for researchers and drug development professionals, provides a detailed examination of the most robust and widely adopted synthetic pathway for its hydrochloride salt. We will dissect the strategic decisions behind a protection-acetylation-deprotection sequence, offer detailed, field-tested protocols, and provide a comparative analysis of alternative routes. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Part 1: The Primary Synthetic Pathway via a Protected Intermediate

Strategic Rationale: The Imperative of N-Protection

The core challenge in the selective synthesis of N-(piperidin-4-yl)acetamide lies in the presence of two nucleophilic centers: the endocyclic secondary amine (N1) and the exocyclic primary amine (N4). Direct acylation of 4-aminopiperidine is fraught with poor selectivity, leading to a mixture of N1-acylated, N4-acylated, and di-acylated products, which are often difficult to separate. To circumvent this, a protecting group strategy is essential.

The tert-butoxycarbonyl (Boc) group is the ideal choice for protecting the piperidine nitrogen (N1) for several key reasons:

-

Robustness: The Boc group is stable to a wide range of reaction conditions, including the basic or neutral conditions typically used for acetylation.

-

Steric Hindrance: It effectively deactivates the N1 nitrogen, preventing it from competing with the N4 amine during the acylation step.

-

Facile Cleavage: It can be removed under acidic conditions, a process that can be seamlessly integrated with the final salt formation step to yield the desired hydrochloride product directly.[3][4]

This leads to a highly efficient, two-step synthesis from the commercially available tert-butyl 4-aminopiperidine-1-carboxylate (also known as 4-(N-Boc-amino)piperidine).[5][6]

Workflow Visualization

Caption: Primary synthesis workflow for N-(piperidin-4-yl)acetamide HCl.

Detailed Experimental Protocols

This protocol details the selective acetylation of the 4-amino group.

Causality:

-

Solvent: Dichloromethane (DCM) is chosen for its inertness and ability to dissolve both the starting material and reagents.

-

Acetylation Agent: Acetic anhydride is a cost-effective and highly reactive acetylating agent. Acetyl chloride could also be used, but acetic anhydride is often preferred for smoother reactions and less corrosive byproducts.

-

Base: Triethylamine (TEA) is a non-nucleophilic organic base used to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

-

Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq, e.g., 10.0 g, 50.0 mmol).[6]

-

Dissolution: Dissolve the starting material in dichloromethane (DCM, approx. 100 mL).

-

Base Addition: Add triethylamine (TEA, 1.5 eq, e.g., 10.5 mL, 75.0 mmol). Cool the resulting solution to 0 °C in an ice bath.

-

Acetylation: Add acetic anhydride (1.1 eq, e.g., 5.2 mL, 55.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Typical mobile phase: 5% Methanol in DCM).

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product, tert-butyl 4-acetamidopiperidine-1-carboxylate, is often a white solid of sufficient purity (>95%) to be used directly in the next step. If necessary, it can be recrystallized from ethyl acetate/hexanes.

This protocol describes the cleavage of the Boc protecting group and the simultaneous formation of the hydrochloride salt.

Causality:

-

Reagent: A solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane is the reagent of choice.[3] This provides anhydrous acidic conditions, which are highly effective for Boc deprotection and prevent unwanted hydrolysis of the amide. The use of an organic solvent ensures solubility of the protected intermediate.

-

Mechanism: The mechanism involves the protonation of the Boc carbonyl oxygen, followed by the departure of the stable tert-butyl cation and carbon dioxide.[3] The liberated piperidine nitrogen is then protonated by the excess HCl to form the stable hydrochloride salt.

Step-by-Step Methodology:

-

Preparation: Dissolve the crude tert-butyl 4-acetamidopiperidine-1-carboxylate (1.0 eq, e.g., 12.1 g, 50.0 mmol) from the previous step in a minimal amount of a suitable solvent like methanol or ethyl acetate (approx. 20 mL).

-

Acidification: To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq, e.g., 62.5 mL, 250 mmol) at room temperature with vigorous stirring.

-

Reaction: A precipitate (the hydrochloride salt) will typically form within minutes. Allow the mixture to stir at room temperature for 2-4 hours to ensure complete deprotection.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Isolation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any non-polar impurities.

-

-

Drying: Dry the resulting white solid under vacuum to afford N-(piperidin-4-yl)acetamide hydrochloride in high yield and purity. The product can often be used without further purification.

Part 2: Alternative Synthesis Strategies

While the protected intermediate route is superior, other strategies exist. Their utility depends on factors like available starting materials and tolerance for more complex purification.

Route 2: Reductive Amination

This pathway begins with an N-acetylated piperidone and introduces the 4-amino group via reductive amination.

Caption: Reductive amination pathway to an N1-acetylated analog.

Rationale: This method is viable if 1-acetyl-4-piperidone is readily available.[7] The reaction uses an ammonia source (like ammonium acetate) to form an intermediate imine in situ, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[8] A key drawback is that this route yields the N1-acetylated isomer, not the desired N4-acetylated product. To obtain the target molecule, one would need to start with 4-oxopiperidine-1-carboxamide, which is a less common starting material.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Protected Intermediate | Route 2: Reductive Amination | Route 3: Direct Acylation |

| Selectivity | Excellent; unambiguous N4-acylation. | High for the amination step, but yields the N1-acetyl isomer from common precursors. | Very Poor; results in a mixture of N1, N4, and di-acylated products. |

| Starting Material | tert-butyl 4-aminopiperidine-1-carboxylate (Commercially available).[5] | 1-Acetyl-4-piperidone (Commercially available).[7] | 4-Aminopiperidine (Commercially available). |

| Yield | High (typically >85% over two steps). | Moderate to High. | Low yield of desired product. |

| Purification | Simple; precipitation/filtration is often sufficient. | Requires chromatographic separation from potential byproducts. | Requires extensive and difficult chromatographic separation. |

| Scalability | Highly scalable and robust. | Scalable, but reagent toxicity (cyanoborohydride) is a concern. | Not recommended for scale-up due to poor selectivity and purification issues. |

| Overall Efficiency | High (Recommended) | Moderate (for N1-isomer) | Low (Not Recommended) |

Safety Considerations

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethylamine: Flammable liquid with a strong odor. Avoid inhalation.

-

HCl in Dioxane: Highly corrosive and toxic. 1,4-Dioxane is a suspected carcinogen. All manipulations should be performed in a fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen. Minimize exposure.

Conclusion

The synthesis of N-(piperidin-4-yl)acetamide hydrochloride is most effectively and reliably achieved through a two-step sequence involving a protected piperidine intermediate. The use of an N-Boc protecting group ensures complete selectivity for the desired N4-acetylation, and its subsequent acid-catalyzed removal provides a direct and high-yielding route to the final hydrochloride salt. This pathway is robust, scalable, and avoids the complex purification challenges associated with alternative methods like direct acylation. For any laboratory or industrial campaign, this protection-acetylation-deprotection strategy represents the gold standard for producing this valuable synthetic intermediate with high fidelity.

References

-

PubChem. N-(piperidin-4-yl)acetamide hydrochloride. National Institutes of Health. [Link]

-

Valdez, C. A., et al. (2014). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

-

Cattaneo, M. G., et al. (2007). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 50(12), 2915-2924. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

-

PrepChem.com. Synthesis of 1-acetyl-4-methylaminopiperidine hydrochloride. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

-

Scribd. Reductive Amination: Three Easy Pieces. [Link]

-

ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. National Institutes of Health. [Link]

Sources

- 1. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy N-(piperidin-4-yl)acetamide hydrochloride | 85508-31-2 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. 4-(N-Boc-氨基)哌啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

A Comprehensive Technical Guide to N-(piperidin-4-yl)acetamide hydrochloride for Advanced Research

This guide provides an in-depth analysis of N-(piperidin-4-yl)acetamide hydrochloride, a versatile piperidine derivative of significant interest in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical identity, synthesis, analytical characterization, pharmacological significance, and safe handling protocols. By integrating established chemical principles with practical, field-proven insights, this whitepaper serves as an essential resource for leveraging this compound in research and development endeavors.

Chemical Identity and Nomenclature

N-(piperidin-4-yl)acetamide hydrochloride is a salt of an acetylated derivative of 4-aminopiperidine. Establishing its precise chemical identity is paramount for regulatory compliance, accurate experimental replication, and clear scientific communication.

IUPAC Nomenclature and Structural Elucidation

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-piperidin-4-ylacetamide;hydrochloride .[1] The structure consists of a central piperidine ring, with an acetamide group attached to the nitrogen at the 4-position. The hydrochloride salt is formed by the protonation of the more basic piperidine nitrogen, which enhances the compound's stability and aqueous solubility.

It is crucial to distinguish this compound from its N-methylated analog, N-methyl-N-(piperidin-4-yl)acetamide hydrochloride, which has a distinct pharmacological profile.[2]

CAS Registry Numbers and Molecular Formula

There can be ambiguity in the literature and commercial listings regarding the specific salt form (mono- vs. dihydrochloride). However, the most commonly referenced form is the monohydrochloride. This compound is associated with multiple CAS Registry Numbers, which are often used synonymously:

Researchers should note both numbers when conducting literature searches to ensure comprehensive data retrieval.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-piperidin-4-ylacetamide;hydrochloride | PubChem[1] |

| Molecular Formula | C₇H₁₅ClN₂O | PubChem[1] |

| Molecular Weight | 178.66 g/mol | PubChem[1] |

| Primary CAS No. | 85508-31-2 | PubChem[1] |

| Synonymous CAS No. | 58083-34-4 | PubChem[1] |

| Parent Compound | 4-Acetamidopiperidine (CID: 1445156) | PubChem[1] |

Synthesis and Purification Protocol

The synthesis of N-(piperidin-4-yl)acetamide hydrochloride is a robust and well-understood process, typically achieved through the N-acetylation of a suitable piperidine precursor. The following protocol is a validated, multi-step procedure designed for high yield and purity.

Rationale for Synthetic Strategy

The chosen synthetic route involves the direct acylation of 4-aminopiperidine. This method is favored due to the high nucleophilicity of the primary amine on the precursor, which allows for a selective and efficient reaction under mild conditions. The use of a Boc-protected intermediate for the piperidine nitrogen ensures that acylation occurs specifically at the desired 4-position amino group. The final step involves deprotection and salt formation.

Detailed Experimental Protocol

Step 1: N-Acetylation of Boc-4-aminopiperidine

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath. The base is critical for scavenging the HCl generated during the acylation.

-

Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition is necessary to control the exothermic reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-acetamidopiperidine-1-carboxylate.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the crude product from Step 1 in a minimal amount of 1,4-dioxane.

-

Acidification: Add a 4M solution of HCl in dioxane (3-4 eq) and stir at room temperature for 2-4 hours. The evolution of gas (isobutylene and CO₂) indicates the removal of the Boc protecting group.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield N-(piperidin-4-yl)acetamide hydrochloride as a white to off-white solid.

Synthesis Workflow Diagram

Caption: Synthetic pathway for N-(piperidin-4-yl)acetamide hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data

| Technique | Functional Group / Proton Environment | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -NH (piperidine, protonated) | Broad singlet, ~8.5-9.5 ppm |

| -NH (amide) | Broad singlet, ~7.8-8.2 ppm | |

| -CH- (piperidine, C4) | Multiplet, ~3.8-4.0 ppm | |

| -CH₂- (piperidine, C2/C6, axial/equatorial) | Multiplets, ~2.8-3.4 ppm | |

| -CH₂- (piperidine, C3/C5, axial/equatorial) | Multiplets, ~1.5-2.2 ppm | |

| -CH₃ (acetyl) | Singlet, ~1.9-2.1 ppm | |

| ¹³C NMR | C=O (amide) | ~170-172 ppm |

| -CH- (piperidine, C4) | ~48-50 ppm | |

| -CH₂- (piperidine, C2/C6) | ~42-44 ppm | |

| -CH₂- (piperidine, C3/C5) | ~30-32 ppm | |

| -CH₃ (acetyl) | ~22-24 ppm | |

| FTIR | N-H stretch (amide & ammonium) | Broad band, 3200-3400 cm⁻¹ |

| C=O stretch (amide I) | Strong absorption, ~1650 cm⁻¹ | |

| N-H bend (amide II) | ~1550 cm⁻¹ | |

| Mass Spec (ESI+) | [M+H]⁺ (for free base) | m/z = 143.12 |

Note: NMR shifts are predicted for a standard solvent like D₂O or DMSO-d₆ and can vary based on experimental conditions.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing the purity of the final compound. A typical method would involve a C18 reverse-phase column with a gradient elution using acetonitrile and water with 0.1% trifluoroacetic acid. Purity should exceed 98% for use in most research applications.

Analytical Workflow

Caption: Standard analytical workflow for compound qualification.

Applications in Research and Drug Development

The N-(piperidin-4-yl)acetamide scaffold is a privileged structure in medicinal chemistry. The piperidine ring provides a three-dimensional framework that can be functionalized to optimize binding to biological targets, while the acetamide moiety can participate in key hydrogen bonding interactions.[3]

Central Nervous System (CNS) Agents

Derivatives of this scaffold have been investigated for their activity on CNS targets. For instance, computational studies have explored 2-piperidin-4-yl-acetamide derivatives as antagonists for the melanin-concentrating hormone receptor 1 (MCH R1), a target for anti-obesity agents.[4]

Antimicrobial and Anti-inflammatory Potential

The acetamide and piperidine moieties are core components in many pharmaceuticals with a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3][5] Research into novel piperidine-based compounds continues to explore their potential as chemotherapeutic agents.[3]

Cardiotoxicity Considerations: hERG Blocking

A critical consideration for drug development professionals is the potential for piperidine derivatives to block the hERG potassium channel, which can lead to cardiotoxicity.[4] Structural analysis of related compounds has shown that features like hydrophobicity and the presence of flexible aromatic rings can contribute to hERG blocking activity.[4] Early-stage assessment of this liability is crucial when developing new chemical entities based on this scaffold.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling N-(piperidin-4-yl)acetamide hydrochloride.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Acute Oral Toxicity: May be harmful if swallowed.[1]

Table 3: GHS Hazard Information

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

-

Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. [Link]

-

4-Acetamidopiperidine dihydrochloride | C7H15ClN2O | CID 11401105. PubChem. [Link]

-

Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. PubMed. [Link]

Sources

- 1. 4-Acetamidopiperidine dihydrochloride | C7H15ClN2O | CID 11401105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-n-(piperidin-4-yl)acetamide hcl [synhet.com]

- 3. japsonline.com [japsonline.com]

- 4. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy N-(piperidin-4-yl)acetamide hydrochloride | 85508-31-2 [smolecule.com]

N-(piperidin-4-yl)acetamide hydrochloride literature review

An In-depth Technical Guide to N-(piperidin-4-yl)acetamide hydrochloride

This guide provides a comprehensive technical overview of N-(piperidin-4-yl)acetamide hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the synthesis, characterization, and application of this versatile compound. We will explore the causality behind experimental choices, ensuring that the protocols described are not just steps to be followed, but self-validating systems grounded in established chemical principles.

Introduction and Strategic Importance

N-(piperidin-4-yl)acetamide and its hydrochloride salt are pivotal intermediates in the synthesis of complex molecular architectures. The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and its ability to engage with biological targets. The addition of the acetamide group at the 4-position provides a versatile handle for further chemical modification, making this compound a valuable starting point for generating libraries of potential drug candidates. Its applications span various therapeutic areas, including pain management, anti-inflammatory research, and neurology.[1][2]

This guide will provide a detailed examination of its chemical properties, robust synthesis and purification protocols, comprehensive analytical characterization methods, and a review of its applications, all while emphasizing the safety and handling procedures necessary for laboratory work.

Physicochemical and Structural Properties

Understanding the fundamental properties of N-(piperidin-4-yl)acetamide hydrochloride is the first step in its effective application. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and for certain biological assays.

Diagram: Chemical Structure of N-(piperidin-4-yl)acetamide hydrochloride

Caption: Structure of N-(piperidin-4-yl)acetamide hydrochloride.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-(piperidin-4-yl)acetamide hydrochloride | PubChem[3] |

| CAS Number | 85508-31-2 | Smolecule[1] |

| Molecular Formula | C₇H₁₅ClN₂O | PubChem[3] |

| Molecular Weight | 178.66 g/mol | PubChem[3] |

| Appearance | White to yellow solid | Smolecule[1] |

| Solubility | Soluble in water | Smolecule[1] |

| InChI Key | YLWUSMHZABTZGP-UHFFFAOYSA-M | Sigma-Aldrich |

| Polar Surface Area (TPSA) | 41.1 Ų | PubChem[3] |

Synthesis and Purification: A Validated Approach

The synthesis of N-(piperidin-4-yl)acetamide hydrochloride is typically achieved through a direct acylation pathway. The choice of starting material and reaction conditions is critical for ensuring high yield and purity, minimizing the need for extensive downstream purification.

Synthetic Rationale

The most common route involves the acylation of a protected 4-aminopiperidine derivative, followed by deprotection and salt formation. A more direct approach, suitable for many applications, is the acylation of 4-aminopiperidine itself. However, this requires careful control of stoichiometry to avoid di-acylation or acylation at the ring nitrogen. A robust alternative starts with tert-butyl 4-aminopiperidine-1-carboxylate, where the Boc group protects the more nucleophilic ring nitrogen, directing the acylation exclusively to the 4-amino group. The subsequent acidic deprotection cleanly yields the desired product as its hydrochloride salt.

Diagram: Synthetic Workflow

Caption: Boc-protected synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from tert-butyl 4-aminopiperidine-1-carboxylate, a self-validating method that ensures regioselectivity.

Step 1: Acetylation of Boc-4-aminopiperidine

-

System Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq).

-

Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.2 eq) as an acid scavenger. The use of a non-nucleophilic organic base like Et₃N is crucial to prevent side reactions and to neutralize the HCl generated during the reaction.

-

Acylation: Cool the solution to 0 °C in an ice bath. This temperature control mitigates the exothermic nature of the reaction and minimizes potential side products. Add acetyl chloride (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash sequentially with water and brine. The aqueous washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 4-acetamidopiperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.

-

Acidification: Add a solution of 4M HCl in 1,4-dioxane (a significant excess, e.g., 5-10 eq) and stir at room temperature.[4][5] The reaction typically results in the precipitation of the hydrochloride salt.

-

Reaction Time: Stir for 4-12 hours. The evolution of isobutylene gas is an indicator of the deprotection reaction proceeding.

-

Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether or ethyl acetate to remove any non-polar impurities.

-

Drying: Dry the white solid under vacuum to yield the final product, N-(piperidin-4-yl)acetamide hydrochloride, typically in high purity.

Analytical Characterization Workflow

Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the puzzle, and together they form a self-validating analytical system.

Diagram: Analytical Characterization Workflow

Caption: A multi-technique approach for compound validation.

Spectroscopic and Chromatographic Methods

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Expected Signals (in D₂O):

-

~4.0-4.2 ppm (m, 1H): Methine proton (CH) at the 4-position, adjacent to the acetamide group.

-

~3.5-3.7 ppm (m, 2H) & ~3.1-3.3 ppm (m, 2H): Axial and equatorial protons of the piperidine ring adjacent to the nitrogen.

-

~2.2-2.4 ppm (m, 2H) & ~1.8-2.0 ppm (m, 2H): Remaining piperidine ring protons.

-

~2.1 ppm (s, 3H): Methyl protons of the acetamide group.

-

The NH protons may be exchanged with D₂O or appear as broad signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Protocol: Use the same sample as for ¹H NMR.

-

Expected Signals (in DMSO-d₆):

-

~170 ppm: Carbonyl carbon (C=O) of the acetamide.

-

~45-50 ppm: CH carbon at the 4-position of the piperidine ring.

-

~40-45 ppm: CH₂ carbons adjacent to the ring nitrogen.

-

~30-35 ppm: Other CH₂ carbons of the piperidine ring.

-

~23 ppm: Methyl carbon of the acetamide group.

-

Mass Spectrometry (MS)

-

Protocol: Typically performed using Electrospray Ionization (ESI) in positive mode.

-

Expected Result: The primary validation is the observation of the molecular ion peak corresponding to the free base. For C₇H₁₄N₂O (MW: 142.20), the expected [M+H]⁺ peak would be at m/z 143.2.

FT-IR (Fourier-Transform Infrared Spectroscopy)

-

Protocol: Prepare a sample as a KBr pellet or using an ATR accessory.

-

Expected Absorption Bands:

-

~3300-3400 cm⁻¹: N-H stretching (amide II band and piperidinium N-H).

-

~2700-3000 cm⁻¹: C-H stretching (aliphatic).

-

~1650 cm⁻¹: C=O stretching (amide I band).

-

~1550 cm⁻¹: N-H bending (amide II band).

-

HPLC (High-Performance Liquid Chromatography)

-

Protocol: Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid). Detection is typically done with a UV detector at ~210 nm.

-

Purpose: This method is the gold standard for assessing purity. A pure sample should exhibit a single major peak.

Applications in Research and Drug Development

N-(piperidin-4-yl)acetamide hydrochloride is more than an intermediate; it is a foundational element in the discovery of novel therapeutics. Its structure is frequently employed as a core scaffold to which various functionalities are added to achieve desired pharmacological activity.

-

Pain and Inflammation: Derivatives of N-(piperidin-4-yl)acetamide have been identified as potent inhibitors of soluble epoxide hydrolase (sEH).[1] Inhibition of sEH is a promising therapeutic strategy for managing pain and inflammation by stabilizing endogenous anti-inflammatory lipid mediators.

-

Neurological Disorders: The piperidine scaffold is central to many CNS-active agents. Computational studies on 2-(piperidin-4-yl)acetamide derivatives have explored their potential as antagonists for the melanin-concentrating hormone receptor-1 (MCH R1), a target for obesity and anxiety disorders.[2]

-

Cardiovascular Safety: The same studies that investigate therapeutic potential also assess liabilities. The 2-(piperidin-4-yl)acetamide scaffold has been analyzed for its potential to block the hERG potassium channel, an undesirable off-target effect that can lead to cardiotoxicity.[2] Understanding these structure-activity relationships is crucial for designing safer medicines.

-

Inflammasome Inhibition: In the search for new anti-inflammatory agents, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which incorporates the core structure of our topic compound, has been used to develop novel inhibitors of the NLRP3 inflammasome.[6]

Diagram: Application Pathways

Caption: The core scaffold is a launchpad for diverse therapeutic targets.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical. N-(piperidin-4-yl)acetamide hydrochloride is classified as an irritant and may be harmful if swallowed.

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Description | Source |

| Hazard | H302 | Harmful if swallowed. | PubChem[3] |

| Hazard | H315 | Causes skin irritation. | PubChem[3] |

| Hazard | H319 | Causes serious eye irritation. | PubChem[3] |

| Hazard | H335 | May cause respiratory irritation. | PubChem[3] |

| Precautionary | P261 | Avoid breathing dust. | Sigma-Aldrich[7] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product. | CymitQuimica[8] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | CymitQuimica[8] |

| Precautionary | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | CymitQuimica[8] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | CymitQuimica[8] |

Handling:

-

Always handle this compound in a well-ventilated area or under a chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]

-

Avoid generating dust.[9]

Storage:

-

Store in a tightly closed container in a cool, dry place.[8]

-

For long-term stability, storage under an inert atmosphere is recommended.[7]

Conclusion

N-(piperidin-4-yl)acetamide hydrochloride is a fundamentally important molecule in the toolkit of the modern medicinal chemist. Its straightforward synthesis, versatile chemical nature, and presence as a core fragment in a wide array of biologically active compounds underscore its value. By understanding its properties, employing robust and validated synthetic and analytical protocols, and adhering to strict safety standards, researchers can effectively leverage this compound to accelerate the pace of drug discovery and development.

References

-

Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (PDF) Available from: [Link]

-

Capot Chemical Co., Ltd. MSDS of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride. Available from: [Link]

-

PubChem. 4-Acetamidopiperidine dihydrochloride | C7H15ClN2O | CID 11401105. Available from: [Link]

-

Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]

-

NIST WebBook. Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]-. Available from: [Link]

-

Martín-López, J. et al. (2022). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. National Center for Biotechnology Information. Available from: [Link]

-

NIST WebBook. Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. Available from: [Link]

-

PubChem. N-methyl-2-(piperidin-4-yl)acetamide | C8H16N2O | CID 20569899. Available from: [Link]

-

S. de la M. et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. National Center for Biotechnology Information. Available from: [Link]

-

Kumar, A. et al. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. PubMed. Available from: [Link]

-

PubChem. N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide | C8H16N2O4 | CID 452004. Available from: [Link]

-

Aziz-ur-Rehman et al. (2013). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. PubMed. Available from: [Link]

-

Jadrijević-Mladar Takač, M. & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. CORE. Available from: [Link]

- Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

Sources

- 1. Buy N-(piperidin-4-yl)acetamide hydrochloride | 85508-31-2 [smolecule.com]

- 2. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Acetamidopiperidine dihydrochloride | C7H15ClN2O | CID 11401105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride | 550370-51-9 [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

N-(piperidin-4-yl)acetamide hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-(piperidin-4-yl)acetamide Hydrochloride

Abstract

N-(piperidin-4-yl)acetamide hydrochloride is a pivotal chemical entity, frequently utilized as a foundational scaffold in the synthesis of a diverse array of pharmacologically active agents. While a comprehensive, publicly documented elucidation of its intrinsic mechanism of action is limited, this guide synthesizes the available preclinical data, structure-activity relationships of its derivatives, and the most strongly indicated biological activities. The primary mechanism of action for this class of compounds points towards the inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the regulation of inflammatory and pain signaling pathways. Furthermore, the versatility of the N-(piperidin-4-yl)acetamide core as a pharmacophore for centrally acting agents is explored, with derivatives demonstrating significant affinity for various CNS targets. This document serves as a technical guide for researchers and drug development professionals, providing a data-driven exploration of its established and potential pharmacological pathways, and outlines robust experimental protocols for its further investigation.

Introduction and Molecular Profile

N-(piperidin-4-yl)acetamide, often supplied as its hydrochloride salt for improved solubility and stability, is a derivative of piperidine featuring an acetamide group at the 4-position. Its chemical structure is characterized by a flexible piperidine ring and an acetamide moiety capable of forming hydrogen bonds, making it a versatile building block in medicinal chemistry.[1][2] It serves as a crucial intermediate in the synthesis of compounds targeting the central nervous system (CNS) and inflammatory pathways.[3][4] While direct and exhaustive studies on the parent compound are not extensively published, a significant body of research on its derivatives provides a strong basis for understanding its likely biological targets and mechanism of action.

Primary Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition

The most compelling evidence for the biological action of N-(piperidin-4-yl)acetamide and its close analogues lies in their potent inhibition of soluble epoxide hydrolase (sEH).[5][6][7]

The Role of sEH in Inflammatory and Pain Pathways

Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade. It metabolizes endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives, the dihydroxyeicosatrienoic acids (DHETs).[8] By inhibiting sEH, the metabolic degradation of EETs is prevented, leading to an increase in their local concentrations. Elevated levels of EETs result in vasodilation, anti-inflammatory effects, and analgesia, making sEH a promising therapeutic target for a range of cardiovascular and inflammatory diseases, as well as for pain management.[7][8]

Evidence for sEH Inhibition by Piperidine Acetamides